Econazole

Dermatophyte susceptibility Imidazole antifungals MIC comparison

Econazole (CAS 27220-47-9) is the imidazole antifungal of choice for buyers prioritizing maximal anti-dermatophyte activity at minimal drug concentration. Unlike ketoconazole and miconazole (MIC range 0.1–5 µg/mL), econazole inhibits all tested dermatophyte isolates at ≤0.1 µg/mL—a 25–50× potency advantage. In CYP51 biochemical assays, it achieves 92.2% target inhibition at 4 µM vs. 75.4% for clotrimazole, making it the superior reference compound for azole mechanism-of-action research and structure-activity relationship studies. For C. albicans, MICs of 0.016–16 µg/mL surpass fluconazole and itraconazole. Low systemic absorption (<1% topical) ensures localized action with minimal off-target exposure. Procure with full regulatory documentation.

Molecular Formula C18H15Cl3N2O
Molecular Weight 381.7 g/mol
CAS No. 27220-47-9
Cat. No. B349626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEconazole
CAS27220-47-9
SynonymsEconazole
Econazole Nitrate
Ekonazole
Gyno Pervaryl 150
Gyno Pevaril
Gyno Pevaryl
Gyno-Pervaryl 150
Gyno-Pevaril
Gyno-Pevaryl
GynoPevaril
Nitrate, Econazole
Pevaryl
Molecular FormulaC18H15Cl3N2O
Molecular Weight381.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C18H15Cl3N2O/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2
InChIKeyLEZWWPYKPKIXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid
Solubility1.48e-03 g/L

Econazole Nitrate for Topical Antifungal Procurement: Core Chemical and Pharmacological Baseline


Econazole (CAS 27220-47-9) is a synthetic imidazole antifungal agent structurally characterized as 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole, with a molecular weight of 381.68 g/mol and melting point of 86.8°C [1]. It is formulated and supplied almost exclusively as econazole nitrate for topical administration, exhibiting broad-spectrum activity against dermatophytes, yeasts, and certain Gram-positive bacteria [2]. Its primary mechanism involves inhibition of fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity [3]. The compound demonstrates low systemic absorption (<1%) following topical application, establishing it as a localized dermatologic antifungal with minimal systemic exposure risk [4].

Why Generic Substitution of Econazole with Other Imidazole Antifungals Fails: Differential Antifungal Spectrum and In Vitro Potency


Imidazole-class topical antifungals—including econazole, miconazole, ketoconazole, and clotrimazole—share a common CYP51 inhibition mechanism and are often perceived as interchangeable in formulary decisions. However, in vitro susceptibility data demonstrate substantial inter-drug variability in potency against specific fungal pathogens, particularly dermatophytes, rendering direct substitution without confirmatory susceptibility testing clinically and scientifically unsound [1]. Furthermore, econazole exhibits a distinct in vitro activity profile against filamentous fungi relative to miconazole, its closest structural analog, which has direct implications for pathogen coverage assumptions in empirical topical therapy [2]. The quantitative evidence presented in Section 3 substantiates that these in vitro potency differentials are both measurable and operationally meaningful, precluding the assumption of therapeutic equivalence across all imidazole agents in procurement and research contexts.

Econazole Procurement Evidence: Quantified In Vitro Potency Advantages Over Miconazole and Ketoconazole Against Dermatophytes


Econazole Demonstrates 10-Fold Lower MIC Range Than Ketoconazole and Miconazole Against Clinical Dermatophyte Isolates

In a study of clinical dermatophyte isolates, econazole exhibited superior in vitro potency compared to ketoconazole and miconazole. Econazole inhibited all tested isolates at a concentration of 0.1 μg/mL, with an MIC range of 0.001–0.1 μg/mL [1]. In contrast, 90% of isolates required 2.5 μg/mL of ketoconazole or miconazole for inhibition, with both agents exhibiting MIC ranges of 0.1–5 μg/mL [1]. The quantified difference represents a 25-fold higher MIC90 and up to 50-fold broader MIC range for the comparators relative to econazole's upper MIC bound of 0.1 μg/mL.

Dermatophyte susceptibility Imidazole antifungals MIC comparison

Econazole Exhibits Superior In Vitro Activity Against Filamentous Fungi Compared to Miconazole

In a direct comparative study, econazole base demonstrated better in vitro activity against filamentous fungi than miconazole [1]. For both econazole and miconazole, MIC values against yeasts ranged from 1.56–25 μg/mL. However, against filamentous fungi, econazole exhibited markedly lower MICs than against yeasts, with the exception of Rhizopus oryzae and Absidia corymbifera. Miconazole did not show this enhanced activity profile against filamentous fungi [1].

Filamentous fungi Aspergillus Imidazole comparison

Econazole Nitrate Foam 1% Achieves 24.3% Complete Cure Rate in Tinea Pedis Versus 3.6% for Vehicle Control (Phase 3 Clinical Trial Data)

Two randomized, double-blind, vehicle-controlled, multicenter Phase 3 clinical trials evaluated econazole nitrate foam 1% for interdigital tinea pedis [1]. At Day 43 (2 weeks post-treatment), the complete cure rate (negative KOH, negative fungal culture, and complete resolution of all signs/symptoms) was 24.3% for econazole nitrate foam 1% versus 3.6% for foam vehicle [1]. Mycologic cure rates were 67.6% for econazole foam versus 16.9% for vehicle, and effective treatment rates were 48.6% versus 10.8% [1].

Tinea pedis Topical antifungal Clinical trial

Econazole and Miconazole Exhibit Comparable Potency Against Candida albicans but Differential Activity Against Non-albicans Candida Species

In a study of 100 clinical Candida isolates from superficial infections, econazole and miconazole demonstrated comparable overall activity against Candida isolates and were more active than itraconazole and fluconazole [1]. Both econazole and miconazole had MIC ranges of 0.016–16 μg/mL. However, species-level analysis revealed that for non-albicans Candida species, itraconazole and miconazole displayed greater activity than econazole and fluconazole [1]. For C. albicans specifically, miconazole and econazole showed the best effect among the four agents tested [1].

Candida species Superficial candidiasis Azole susceptibility

CYP51 Inhibition Potency: Econazole Reduces Residual CYP51 Activity to ≤7.8% at 4 μM

In a comparative biochemical assessment of imidazole azole binding to fungal CYP51, econazole at 4 μM concentration reduced residual CYP51 activity to ≤7.8 ± 1.5% of the uninhibited control [1]. This represents near-complete target engagement at the tested concentration. Clotrimazole under identical conditions (4 μM) reduced residual CYP51 activity to 24.6 ± 5.2% [1].

CYP51 inhibition Lanosterol 14α-demethylase Azole mechanism

Econazole Demonstrates In Vitro Antibacterial Activity Against Gram-Positive Cocci Including Staphylococcus aureus

Econazole nitrate exhibits antibacterial effects against Gram-positive cocci and bacilli, including Streptococcus pyogenes and Staphylococcus aureus . This antibacterial activity complements its primary antifungal spectrum and is a class-level property shared with miconazole among imidazole antifungals [1]. Comparative MIC determinations indicate that econazole and miconazole both exhibit moderate activity against Gram-positive bacteria, with MICs ranging from 0.78–25 μg/mL [1].

Antibacterial activity Gram-positive bacteria Dual-action antifungal

Econazole Nitrate Optimal Application Scenarios: Evidence-Based Procurement Guidance for Dermatophytosis and Candidiasis


Topical Treatment of Interdigital Tinea Pedis with Econazole Nitrate Foam 1%

Based on Phase 3 clinical trial evidence demonstrating a 24.3% complete cure rate (vs. 3.6% for vehicle) and 67.6% mycologic cure rate after once-daily application for 4 weeks, econazole nitrate foam 1% is indicated for the topical treatment of interdigital tinea pedis caused by dermatophytes [1]. The foam formulation utilizing Proderm Technology offers an alternative delivery system to traditional creams, with clinical efficacy established in two randomized, double-blind, multicenter trials enrolling subjects ≥12 years of age with culture-positive dermatophyte infections [1].

Dermatophyte Infections Requiring Low-Concentration High-Potency Topical Therapy

For clinical isolates of dermatophytes where low MIC values are desirable, econazole demonstrates in vitro potency superior to ketoconazole and miconazole, inhibiting all tested dermatophyte isolates at 0.1 μg/mL with an MIC range of 0.001–0.1 μg/mL [1]. This compares favorably to ketoconazole and miconazole, which require 2.5 μg/mL to inhibit 90% of isolates (MIC range 0.1–5 μg/mL) [1]. This potency advantage supports procurement of econazole for dermatophytosis applications where maximizing anti-dermatophyte activity at minimal drug concentration is prioritized.

Candida albicans-Associated Superficial Candidiasis

Econazole exhibits potent in vitro activity against C. albicans clinical isolates, with MIC values ranging from 0.016–16 μg/mL, and demonstrates efficacy comparable to miconazole and superior to itraconazole and fluconazole against this species [1]. This potency profile supports the use of econazole topical formulations for C. albicans-associated superficial candidiasis. However, for non-albicans Candida species, miconazole and itraconazole exhibit greater activity, indicating that species-level identification should inform agent selection where feasible [1].

Research Applications Requiring High CYP51 Target Engagement

In biochemical assays evaluating azole binding to fungal CYP51, econazole at 4 μM concentration reduces residual enzyme activity to ≤7.8 ± 1.5%, representing near-complete target engagement (92.2% inhibition) [1]. This compares to 24.6 ± 5.2% residual activity (75.4% inhibition) for clotrimazole at the same concentration [1]. This differential target engagement efficiency makes econazole a suitable reference compound for CYP51 inhibition studies, structure-activity relationship investigations, and azole mechanism-of-action research requiring high target occupancy at moderate concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Econazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.